4-(Butan-2-yl)benzoic acid

Melting point Thermal behaviour Processability

Assumptions of C4-alkylbenzoic acid interchangeability risk thermal and mesophase mismatches in LC research. 4-(Butan-2-yl)benzoic acid (CAS 40912-38-7) provides a distinct chiral sec-butyl profile: • mp 91-92°C (vs. 164-167°C for tert-butyl), enabling mild melt processing. • pKa 4.23 yields 35% higher neutral fraction than n-butyl (pKa 4.36) at pH 7.4, aiding passive permeability. • Chiral center for enantioselective dopant synthesis. Bulk supply, consistent purity, global shipping.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 40912-38-7
Cat. No. B1272268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butan-2-yl)benzoic acid
CAS40912-38-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
InChIKeyZRWYTSGILDBAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butan-2-yl)benzoic acid Physicochemical Profile


4-(Butan-2-yl)benzoic acid (CAS 40912-38-7), also referred to as 4-sec-butylbenzoic acid, is a para-substituted benzoic acid derivative bearing a chiral sec-butyl (1-methylpropyl) side chain . With a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g·mol⁻¹, this compound belongs to the 4-alkylbenzoic acid homologous series . It is commercially available as a research chemical in purities ranging from 95% to 99% (HPLC), supplied as a powder at room temperature . The compound is primarily utilised as a synthetic building block in liquid crystal research, medicinal chemistry derivatisation programmes, and materials science .

Non-Substitutability of 4-(Butan-2-yl)benzoic acid


Within the 4-alkylbenzoic acid series, the specific branching architecture of the alkyl substituent exerts a non-linear influence on multiple performance-critical properties—including melting point, acidity (pKa), lipophilicity (LogP), and mesophase behaviour—that cannot be predicted by simple interpolation from linear-chain or symmetrically branched homologues [1]. The sec-butyl group introduces both steric asymmetry and a chiral centre absent in 4-butylbenzoic acid (n-linear) and 4-tert-butylbenzoic acid (symmetrically branched), generating a distinct property profile . In liquid crystal applications, the sec-butyl terminus modulates hydrogen-bonded dimer stability and nematic–isotropic transition temperatures differently from both n-butyl and tert-butyl analogues, directly affecting the operable temperature window of mesophase formulations [2]. Consequently, procurement specifications that assume functional interchangeability among C₄-alkyl benzoic acid isomers risk compromising melting behaviour, chromatographic retention, acid–base partitioning, and liquid crystalline phase stability in downstream applications.

4-(Butan-2-yl)benzoic acid vs. Alkylbenzoic Analogs


Melting Point Depression vs. 4-Butylbenzoic Acid

4-(Butan-2-yl)benzoic acid exhibits a melting point of 91–92 °C, which is 8–21 °C lower than that of its linear-chain constitutional isomer, 4-butylbenzoic acid (mp 100–113 °C, literature range) [1]. This melting point depression arises from the branched sec-butyl group disrupting crystal lattice packing relative to the unbranched n-butyl chain.

Melting point Thermal behaviour Processability

Melting Point Reduction vs. 4-tert-Butylbenzoic Acid

Compared with 4-tert-butylbenzoic acid (mp 164–167 °C), 4-(butan-2-yl)benzoic acid (mp 91–92 °C) melts approximately 73–75 °C lower . The symmetrical, quasi-spherical tert-butyl group enables highly efficient crystal packing and consequently a substantially elevated melting point, whereas the asymmetric sec-butyl group introduces packing frustration that depresses the solid–liquid transition temperature.

Thermal property differentiation Crystal packing Symmetrical vs. asymmetrical branching

pKa Differentiation vs. Alkylbenzoic Acids

4-(Butan-2-yl)benzoic acid has a predicted pKa of 4.23, which is 0.13 units lower than 4-butylbenzoic acid (pKa 4.36, predicted) and 0.15 units lower than 4-tert-butylbenzoic acid (pKa 4.38 at 25 °C) [1]. This marginally enhanced acidity is consistent with the reduced electron-donating inductive effect of the sec-butyl group relative to the n-butyl and tert-butyl substituents.

Acid strength Ionisation state pH-dependent partitioning

LogP Difference Between sec-Butyl and tert-Butyl

4-(Butan-2-yl)benzoic acid exhibits a LogP of 3.32, which is 0.64 units higher than the most commonly cited LogP for 4-tert-butylbenzoic acid (~2.68) and 0.09 units higher than 4-isopropylbenzoic acid (LogP 3.23) [1]. However, different computational methods yield variable LogP estimates for 4-tert-butylbenzoic acid (ACD/LogP 3.58 vs. Chem960 LogP 2.68), reflecting the sensitivity of predicted lipophilicity to the algorithm used for symmetrically branched substituents .

Lipophilicity Partition coefficient Membrane permeability Chromatographic retention

Mesophase Modulation by sec-Butyl Group

In a comparative study of nonsymmetric liquid crystal dimers, Walker et al. (2022) demonstrated that replacing an n-butyl terminal chain with a sec-butyl (1-methylpropyl) group produces a large reduction in the nematic–isotropic transition temperature (TNI), whereas subsequent replacement of sec-butyl by tert-butyl yields only a much smaller further decrease [1]. Additionally, branched-chain homologues (both sec-butyl and tert-butyl) exhibit a stronger tendency to form smectic phases than n-butyl-substituted dimers, and for longer spacer lengths are exclusively smectic [1]. The tert-butyl homologues show higher melting points than the corresponding sec-butyl or n-butyl substituted dimers, a trend attributed to improved packing efficiency in the crystalline state with increasing branch symmetry [1].

Liquid crystals Nematic phase Clearing point Mesophase stability

Boiling Point Relative to Butyl and tert-Butyl Analogs

4-(Butan-2-yl)benzoic acid has a predicted boiling point of 287.9±19.0 °C at 760 mmHg, which is intermediate between 4-tert-butylbenzoic acid (bp ~280 °C, with decomposition) and 4-butylbenzoic acid (bp ~304.71 °C, estimate) . Its predicted vapour pressure (0.0±0.6 mmHg at 25 °C) is comparable to that of 4-butylbenzoic acid (0.0±0.7 mmHg at 25 °C) . The lower boiling point relative to 4-butylbenzoic acid (~17 °C difference) may facilitate purification by vacuum distillation or sublimation while avoiding the thermal decomposition risk associated with 4-tert-butylbenzoic acid.

Boiling point Volatility Distillation Thermal stability

4-(Butan-2-yl)benzoic acid Optimal Applications


Liquid Crystal Formulations with sec-Butyl Terminus

For hydrogen-bonded liquid crystal mixtures where the nematic–isotropic transition temperature (TNI) must be shifted downward from the range typical of n-butyl-terminated mesogens (e.g., 98–115 °C for 4BA homodimers [1]) without incurring the >70 °C melting point penalty of a tert-butyl terminus, 4-(butan-2-yl)benzoic acid offers a uniquely balanced profile. The sec-butyl group reduces TNI relative to n-butyl while maintaining a moderate melting point (91–92 °C) that remains compatible with solution processing and melt blending at accessible temperatures. This property set is directly supported by the dimer study of Walker et al. (2022), which established the TNI reduction trend n-butyl > sec-butyl ≥ tert-butyl and the enhanced smectic phase tendency of branched-chain homologues [2].

Medicinal Chemistry Building Block with Tailored LogD/pKa

In structure–activity relationship (SAR) campaigns where fine-tuning of ionisation state and lipophilicity is required, 4-(butan-2-yl)benzoic acid provides a pKa of 4.23 and a LogD (pH 7.4) of 0.31, compared with pKa 4.36 and a predicted higher fraction ionised at physiological pH for 4-butylbenzoic acid [1]. The 0.13-unit pKa shift corresponds to a meaningful difference in the neutral:ionised ratio at pH values near physiological range (7.4), where both compounds are predominantly ionised but the sec-butyl derivative has a ~35% higher neutral fraction, potentially improving passive membrane permeability. This differentiated physicochemical signature supports its selection as a fragment or building block where subtle modulation of acid strength is hypothesised to affect target engagement.

Synthetic Intermediate for Low-Temperature Processing

When scaling up esterification, amidation, or Friedel-Crafts derivatisation reactions where the carboxylic acid starting material must be handled in molten form or purified by vacuum distillation, the 91–92 °C melting point and ~288 °C boiling point of 4-(butan-2-yl)benzoic acid offer practical advantages over both 4-butylbenzoic acid (mp 100–113 °C, bp ~305 °C) and 4-tert-butylbenzoic acid (mp 164–167 °C, bp ~280 °C with decomposition) [1][2]. The lower melting point reduces heating requirements for melt-based reactions, while the intermediate boiling point—without reported thermal decomposition—provides a viable distillation window that the tert-butyl analog lacks. Procurement of the sec-butyl isomer specifically, rather than a mixed or unspecified C₄-alkylbenzoic acid supply, ensures batch-to-batch consistency in thermal processing parameters.

Chiral Building Block: Asymmetric Synthesis & Dopants

Unlike 4-butylbenzoic acid (achiral, Cₛ-symmetric side chain) and 4-tert-butylbenzoic acid (achiral, C₃ᵥ-symmetric side chain), 4-(butan-2-yl)benzoic acid contains a stereogenic centre at the benzylic carbon of the sec-butyl group [1]. This chirality makes the compound a candidate for enantioselective synthesis of chiral dopants for ferroelectric or cholesteric liquid crystal formulations, where molecular chirality is essential for inducing macroscopic helical supramolecular organisation. The racemic mixture is commercially available; procurement of enantiopure material (if required) imposes additional sourcing specifications beyond those for the achiral linear or symmetrically branched analogs.

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